N-((tetrahydro-2H-pyran-4-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
Description
Properties
IUPAC Name |
N-(oxan-4-ylmethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16(18-10-12-2-6-20-7-3-12)13-1-5-17-15(9-13)21-14-4-8-22-11-14/h1,5,9,12,14H,2-4,6-8,10-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROBEGZVPUFOPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC(=O)C2=CC(=NC=C2)OC3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((tetrahydro-2H-pyran-4-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies supporting its efficacy.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula : C₁₃H₁₈N₂O₂S
- Molecular Weight : 254.36 g/mol
- IUPAC Name : this compound
This compound features a tetrahydropyran moiety and a tetrahydrothiophene, which may contribute to its biological activity.
Antioxidant Activity
Preliminary studies suggest that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives containing tetrahydropyran have shown the ability to scavenge free radicals, potentially reducing oxidative stress in cells .
SIRT Inhibition
The compound may also interact with sirtuins, a family of proteins involved in cellular regulation. Inhibitors of sirtuins have been linked to various therapeutic effects, including anti-cancer properties. The structural components of this compound could enhance its selectivity towards specific sirtuin isoforms, particularly SIRT2, which is implicated in neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Cytotoxicity in Cancer Cells :
A study assessed the cytotoxic effects of the compound on various cancer cell lines using the MTT assay. Results indicated that the compound significantly reduced cell viability at concentrations above 20 µg/mL, with an IC50 value comparable to standard chemotherapeutics . -
Inhibition of Nitric Oxide Production :
Another investigation focused on the anti-inflammatory properties of the compound. It was found that treatment with this compound led to a marked decrease in nitric oxide production in macrophage cultures, suggesting its potential as an anti-inflammatory agent . -
Molecular Docking Studies :
Computational studies using molecular docking techniques revealed that the compound has a high binding affinity for several targets involved in cancer progression, including CXCR4 and HER2 receptors. This suggests that it may serve as a promising chemotherapeutic agent .
Comparison with Similar Compounds
Key Analogs:
N-{(1R,3S)-3-Isopropyl-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine (Example 13, Patent):
- Structure : Incorporates a cyclopentyl-isopropyl group linked to a dihydropyridine-carbonyl moiety.
- Synthesis : Prepared via reductive amination using sodium triacetoxyborohydride (STAB) .
- Molecular Formula : C₂₆H₃₈N₂O₂; Mass : 411.1 (calculated), 411.1 (observed) .
N-{(1R,3S)-3-Isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine (Example 14, Patent):
- Structure : Features a saturated piperidine ring instead of dihydropyridine, enhancing rigidity.
- Synthesis : Derived from Example 13 via catalytic hydrogenation (H₂/Pd-C) .
- Molecular Formula : C₂₅H₃₈N₂O₂; Mass : 399.2 (calculated), 399.2 (observed) .
Thiohydantoin-Isonicotinamide Derivatives (): Structure: Variants include nitro (2D), m-tolyl (3D), and o-tolyl (4D) substituents on the thiohydantoin-imidazolidinone core. Key Data:
Comparison with Target Compound:
- Structural Divergence : The target compound lacks the cyclopentyl-isopropyl and piperidine-carbonyl motifs seen in patent analogs, instead prioritizing sulfur (tetrahydrothiophen) and oxygen (tetrahydropyran) heterocycles. This design may optimize solubility and reduce steric hindrance compared to the phenyl-substituted analogs .
- Synthetic Routes : Unlike the hydrogenation-dependent methods for Examples 13–14, the target compound’s synthesis likely involves nucleophilic substitution or coupling reactions for ether and amide bond formation.
Physicochemical and Functional Properties
- Molecular Weight : While exact data for the target compound is unavailable, analogs in –4 range from 399–411 Da, suggesting a comparable mass (~400–420 Da).
- Solubility : The tetrahydrothiophen-oxy group in the target compound may confer higher solubility in polar aprotic solvents than the phenyl groups in patent analogs. However, this could reduce membrane permeability relative to the methyl-tolyl derivatives in .
- Stability : The absence of reducible dihydropyridine or nitro groups (cf. Examples 13 and 2D) suggests improved oxidative stability compared to these analogs.
Q & A
Q. What are the recommended synthetic routes for N-((tetrahydro-2H-pyran-4-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling reactions between the tetrahydro-2H-pyran and tetrahydrothiophene moieties with the isonicotinamide core. Key parameters include:
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions .
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency, as seen in analogous tetrahydropyran syntheses .
- Catalysts : Use of coupling agents like HATU or EDCI improves amide bond formation .
Example protocol:
| Step | Reagents/Conditions | Purpose | Yield Optimization Tips |
|---|---|---|---|
| Amide coupling | HATU, DIPEA, DMF | Link pyran and isonicotinamide | Maintain inert atmosphere to prevent hydrolysis |
| Etherification | K₂CO₃, THF | Attach tetrahydrothiophene-oxy group | Use anhydrous conditions to avoid ring-opening |
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of ether/amide bonds. For example, the tetrahydrothiophene-oxy group shows distinct deshielded proton signals at δ 4.5–5.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±2 ppm accuracy). Electrospray ionization (ESI) is preferred for polar functional groups .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in biological activity data observed across different assay systems?
- Methodological Answer :
- Orthogonal assays : Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT assays) to distinguish target-specific vs. off-target effects .
- Dose-response curves : Use Hill slope analysis to confirm potency (EC₅₀/IC₅₀) consistency. Discrepancies may indicate assay-specific interference (e.g., solubility issues) .
- Control experiments : Include structurally similar analogs (e.g., pyran vs. furan derivatives) to validate pharmacophore relevance .
Q. What strategies are recommended for optimizing the compound’s solubility and stability in aqueous media for in vivo studies?
- Methodological Answer :
- Salt formation : Prepare hydrochloride or mesylate salts to enhance water solubility. Monitor pH stability (e.g., pH 3–7) .
- Co-solvents : Use cyclodextrin complexes or PEG-based formulations to maintain solubility without precipitation .
- Prodrug derivatization : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability, followed by enzymatic cleavage in vivo .
Q. How can computational modeling be integrated with experimental data to predict the compound’s binding modes with target proteins?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB ID 6LU7 for protease targets). Validate with mutagenesis studies .
- Molecular Dynamics (MD) simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability. Correlate hydrogen bond occupancy with experimental IC₅₀ values .
- QSAR models : Train models on analogs’ logP, polar surface area, and steric parameters to predict activity cliffs .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?
- Methodological Answer :
- Re-evaluate force fields : Adjust partial charges or solvation models (e.g., implicit vs. explicit water) to better match experimental conditions .
- Crystallography : Resolve co-crystal structures to identify unmodeled interactions (e.g., halogen bonding or π-stacking) .
- Free energy calculations : Apply alchemical methods (e.g., FEP+) to quantify ΔΔG binding energy differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
